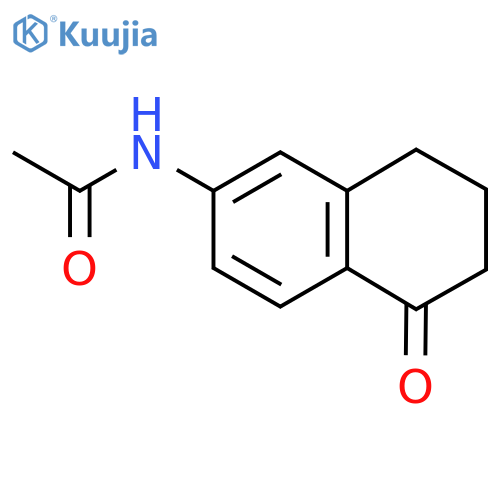

Synthesis of 6-acetamido-1-tetralone

,

Zhongguo Xinyao Zazhi,

2005,

14(2),

177-178